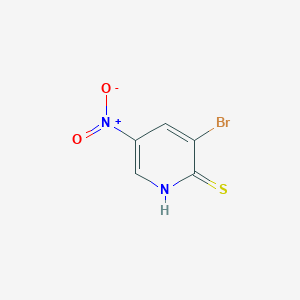

3-Bromo-2-mercapto-5-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

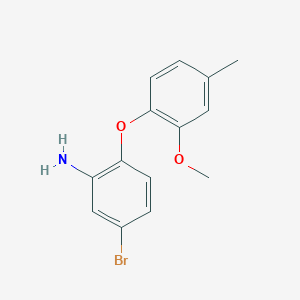

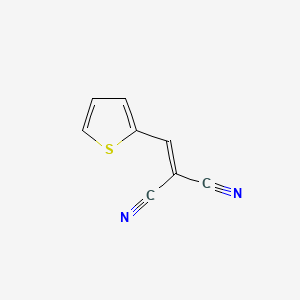

3-Bromo-2-mercapto-5-nitropyridine is a compound that is not directly mentioned in the provided papers, but it can be inferred to be a brominated and nitro-substituted pyridine derivative with a mercapto (thiol) group. This type of compound is likely to be of interest due to its potential applications in the synthesis of more complex heterocyclic compounds and possibly for its biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from readily available precursors. For instance, 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, can be synthesized from 2-tert-butylthiazolo[4,5-b]pyridine and further reacts with various chloronitrobenzenes to yield azaphenoxathiine derivatives . Although the synthesis of 3-Bromo-2-mercapto-5-nitropyridine is not explicitly described, similar methodologies could potentially be applied, involving halogenation, nitration, and the introduction of a mercapto group.

Molecular Structure Analysis

Quantum mechanical and spectroscopic studies, such as those performed on 2-Amino-3-bromo-5-nitropyridine, provide insights into the molecular structure and electronic properties of bromo-nitropyridine derivatives . These studies typically involve Density Functional Theory (DFT) calculations and spectroscopic techniques like FT-IR and FT-Raman to determine vibrational frequencies and optimize molecular geometries. Such analyses could be relevant for understanding the structure of 3-Bromo-2-mercapto-5-nitropyridine.

Chemical Reactions Analysis

The chemical reactivity of bromopyridine derivatives is highlighted in cross-coupling reactions, where, for example, 3-nitro-4-bromopyridine undergoes Pd-catalyzed cross-coupling with aryltrialkoxysilanes . This suggests that 3-Bromo-2-mercapto-5-nitropyridine could also participate in similar cross-coupling reactions, potentially leading to the synthesis of biologically active compounds or materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives can be deduced from computational studies, which provide information on molecular parameters such as HOMO-LUMO energies, electronegativity, and chemical potential . These properties are crucial for predicting the behavior of the compound in various chemical environments and for assessing its potential applications. For instance, the high beta value and non-zero dipole moment of 2-Amino-3-bromo-5-nitropyridine indicate its suitability as a Non-Linear Optical (NLO) material . Similar properties could be expected for 3-Bromo-2-mercapto-5-nitropyridine, with the mercapto group potentially adding to its reactivity and binding characteristics.

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-2-mercapto-5-nitropyridine is the respiratory system . .

Biochemical Pathways

Nitropyridines are known to be involved in various reactions, including the synthesis of 2-substituted-5-nitro-pyridines . It’s possible that 3-Bromo-2-mercapto-5-nitropyridine could affect similar pathways.

Result of Action

It’s known that nitropyridines can cause skin and eye irritation, and may also cause respiratory irritation .

Eigenschaften

IUPAC Name |

3-bromo-5-nitro-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXXADZVLHJOSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649899 |

Source

|

| Record name | 3-Bromo-5-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-mercapto-5-nitropyridine | |

CAS RN |

876489-83-7 |

Source

|

| Record name | 3-Bromo-5-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1293396.png)

![N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B1293400.png)